

## A Cross-Study Validation of Historical Trasidrex Clinical Trial Data

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of historical clinical trial data for **Trasidrex**, a fixed-dose combination antihypertensive agent, alongside contemporaneous alternatives from the 1970s and 1980s. The data presented is based on available published abstracts and reviews from that era. Due to the historical nature of these studies, access to full-text articles and raw data is limited. The information herein is intended to offer a comparative perspective based on the available scientific literature.

#### **Quantitative Data Summary**

The following tables summarize the key quantitative data extracted from historical clinical trials of **Trasidrex** and its components, as well as alternative antihypertensive therapies of the same period.

Table 1: Efficacy of **Trasidrex** in Hypertensive Patients



| Study<br>(Year)                                    | Number<br>of<br>Patients | Treatmen<br>t                                | Duration         | Baseline<br>Blood<br>Pressure<br>(mmHg) | Final<br>Blood<br>Pressure<br>(mmHg) | Mean<br>Reductio<br>n in<br>Blood<br>Pressure<br>(mmHg) |
|----------------------------------------------------|--------------------------|----------------------------------------------|------------------|-----------------------------------------|--------------------------------------|---------------------------------------------------------|
| Forrest<br>(1980)[1]                               | 678                      | Trasidrex<br>(1-2 tablets<br>daily)          | 4 weeks          | 179/108                                 | 155/93                               | 24/15                                                   |
| Ebbutt &<br>Elsdon-<br>Dew<br>(1979)[2]            | Not<br>Specified         | Transfer from free combination to Trasidrex  | 12 weeks         | Not<br>Specified                        | Not<br>Specified                     | "Marginally improved" blood pressure control            |
| Ebbut,<br>Elsdon-<br>Dew, &<br>Murphy<br>(1978)[3] | 62                       | Transfer from free combinatio n to Trasidrex | Not<br>Specified | Not<br>Specified                        | Not<br>Specified                     | "Marginally improved" blood pressure control            |

Table 2: Comparison of Alternative Antihypertensive Therapies (c. 1980s)



| Study<br>(Year)                                                 | Treatment                            | Number of<br>Patients      | Duration                       | Mean<br>Reduction<br>in Blood<br>Pressure<br>(mmHg) | Key<br>Findings                                                                                  |
|-----------------------------------------------------------------|--------------------------------------|----------------------------|--------------------------------|-----------------------------------------------------|--------------------------------------------------------------------------------------------------|
| Veterans Administratio n Cooperative Study (1982) [4]           | Propranolol                          | 394 (long-<br>term phase)  | 12 months                      | 8.3/11.3                                            | Hydrochlorot hiazide was more effective in controlling blood pressure.                           |
| Veterans Administratio n Cooperative Study (1982) [4]           | Hydrochlorot<br>hiazide              | 394 (long-<br>term phase)  | 12 months                      | 17.5/13.1                                           | Greater percentage of patients achieved goal diastolic BP (<90 mmHg).                            |
| Cochrane Review (2009) - Analysis of historical trials[5][6][7] | Methyldopa<br>(500-2250<br>mg daily) | 231 (in meta-<br>analysis) | 4-6 weeks<br>(most<br>studies) | 13/8<br>(compared to<br>placebo)                    | Effective in lowering blood pressure, but adverse effect reporting was poor in original studies. |

### **Experimental Protocols**

The methodologies described in the available abstracts of the historical clinical trials are summarized below. These descriptions are high-level and lack the detailed specifics of modern clinical trial reporting.



## Trasidrex Studies (Forrest, 1980; Ebbutt & Elsdon-Dew, 1979; Ebbut, Elsdon-Dew, & Murphy, 1978)[1][2][3]

- Study Design: The studies were primarily open-label, multicentre trials conducted in a
  general practice setting. One study involved transferring patients from a free combination of
  slow-release oxprenolol and a diuretic to the fixed-dose **Trasidrex**.[2][3] Another study
  enrolled patients whose hypertension was inadequately controlled by a beta-blocker alone.
  [1]
- Patient Population: Patients were adults with essential hypertension. In one study, patients
  had a resting diastolic blood pressure greater than 100 mmHg despite existing beta-blocker
  therapy.[1]
- Intervention: Patients received **Trasidrex**, which consisted of 160 mg of sustained-release oxprenolol hydrochloride and 0.25 mg of cyclopenthiazide per tablet. The dosage was typically one or two tablets daily.
- Assessments: Key parameters assessed included blood pressure, heart rate, body weight, and the incidence of side effects. These were typically measured at baseline and at regular intervals (e.g., 4-week intervals) throughout the study.[2] Serum potassium levels were also monitored.[2]

# Veterans Administration Cooperative Study (1982) - Propranolol vs. Hydrochlorothiazide[4]

- Study Design: A double-blind, randomized, controlled trial.
- Patient Population: 683 male patients with initial diastolic blood pressures ranging from 95 to 114 mmHg.
- Intervention: Patients were randomly allocated to receive either propranolol hydrochloride or hydrochlorothiazide.
- Assessments: The primary outcome was the control of blood pressure. The study also monitored for biochemical abnormalities.



### Methyldopa Trials (Summarized in Cochrane Review, 2009)[5][6][7]

- Study Design: The review included randomized controlled trials, with most being parallel or crossover designs, comparing methyldopa to a placebo.
- Patient Population: Patients with primary hypertension.
- Intervention: Daily doses of methyldopa ranged from 500 to 2250 mg.
- Assessments: The primary outcome in the meta-analysis was the change in systolic and diastolic blood pressure. The review noted that the original studies had poor reporting of adverse effects.

### **Mechanism of Action and Experimental Workflows**

The following diagrams illustrate the signaling pathways of the constituent components of **Trasidrex** and a typical experimental workflow for a clinical trial of that era.





Click to download full resolution via product page



Caption: Oxprenolol, a non-selective beta-blocker, competitively inhibits beta-1 adrenergic receptors in the heart, reducing heart rate and contractility.[8][9]









Click to download full resolution via product page

Caption: Cyclopenthiazide, a thiazide diuretic, inhibits the Na-Cl cotransporter in the distal convoluted tubule of the kidney, leading to increased sodium and water excretion.[10][11][12] [13]





Click to download full resolution via product page



Caption: A generalized workflow for a historical hypertension clinical trial, from patient screening to the final study report.[14][15][16][17][18]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Use of a sustained-release formulation of oxprenolol and cyclopenthiazide ('Trasidrex') in the management of hypertension: a general practice study PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A multicentre study examining the substitution of Trasidrex for the free combination of Slow-Trasicor and Navidrex-K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trasidrex (a fixed combination of slow Trasicor 16o mg and Navidrex 0.25mg) in the treatment of hypertension: a multicentre clinical trial in general practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of propranolol and hydrochlorothiazide for the initial treatment of hypertension. II. Results of long-term therapy. Veterans Administration Cooperative Study Group on Antihypertensive Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cochranelibrary.com [cochranelibrary.com]
- 6. Methyldopa reduces blood pressure in people with high blood pressure | Cochrane [cochrane.org]
- 7. Methyldopa for primary hypertension PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxprenolol Action Pathway | Pathway PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Oxprenolol? [synapse.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. Structure and thiazide inhibition mechanism of human Na—CI cotransporter PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural bases for Na+-Cl- cotransporter inhibition by thiazide diuretic drugs and activation by kinases PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]



- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Effects of Qingda granule on patients with grade 1 hypertension at low-medium risk: study protocol for a randomized, controlled, double-blind clinical trial PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Cross-Study Validation of Historical Trasidrex Clinical Trial Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193982#cross-study-validation-of-historical-trasidrex-clinical-trial-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com